4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

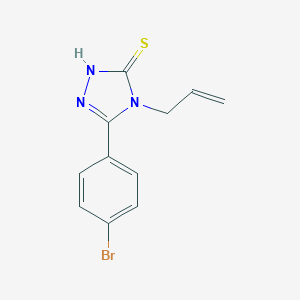

3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZQHKVTLFISSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352124 |

Source

|

| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91813-57-9 |

Source

|

| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Physicochemical Properties of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of the novel heterocyclic compound, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. As a molecule incorporating a bromophenyl moiety, an allyl group, and a triazole-thiol core, it holds potential for diverse applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through a well-established multi-step process that is both efficient and versatile for creating a variety of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3][4] The general synthetic strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization reaction.

Synthesis of the Thiosemicarbazide Intermediate

The first step involves the reaction of 4-bromobenzohydrazide with allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction yields 1-(4-bromobenzoyl)-4-allylthiosemicarbazide.

Cyclization to the Triazole Core

The synthesized thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. A common and effective method is to reflux the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide. The base abstracts a proton, initiating a cascade of electron movements that lead to the formation of the stable five-membered triazole ring and the elimination of a water molecule. Subsequent acidification of the reaction mixture precipitates the final product, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

-

Step 1: Synthesis of 1-(4-bromobenzoyl)-4-allylthiosemicarbazide

-

To a solution of 4-bromobenzohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

-

Step 2: Synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(4-bromobenzoyl)-4-allylthiosemicarbazide (8 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).

-

Reflux the mixture for 5-7 hours.

-

Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with a dilute hydrochloric acid solution.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to obtain a purified final product.

-

Caption: Thione-thiol tautomeric equilibrium of the title compound.

In the solid state, the thione form is often predominant. However, in solution, both tautomers can coexist. The thione form possesses a C=S double bond and an N-H bond, while the thiol form has a C-S single bond, an S-H bond, and a C=N double bond within the ring. Spectroscopic evidence, particularly from FT-IR (presence of both N-H and S-H bands) and ¹³C NMR (chemical shift of the C-3 carbon), can be used to study this equilibrium. [2][5]This tautomerism is critical as it influences the molecule's reactivity, with alkylation reactions often occurring at the sulfur atom of the thiol tautomer. [2]

Theoretical Calculations: A Deeper Insight

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Methodology for DFT Calculations:

-

Geometry Optimization: The 3D structures of both the thione and thiol tautomers should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima and to predict the theoretical FT-IR spectra.

-

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and electronic transitions.

-

NMR Chemical Shift Prediction: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to further validate the structure.

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. [1][6]The presence of a halogen atom (bromine) and a reactive allyl group in the target molecule suggests several potential applications:

-

Antimicrobial and Antifungal Agents: Many triazole derivatives are potent antimicrobial and antifungal agents. [3][7]* Anti-inflammatory and Analgesic Activity: The triazole nucleus is a common feature in molecules with anti-inflammatory and analgesic properties. [2]* Anticancer Agents: The unique structural features of this compound could be explored for their potential as anticancer agents.

-

Materials Science: The thiol group can be used for surface modification or the synthesis of coordination polymers.

Future research should focus on the synthesis of a library of derivatives by modifying the allyl and bromophenyl groups to establish structure-activity relationships. In vitro and in vivo biological screening will be essential to validate the therapeutic potential of these novel compounds.

References

- (Reference to a general organic chemistry textbook for synthesis mechanisms)

- (Reference to a spectroscopy textbook for principles of FT-IR, NMR, and MS)

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - NIH. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed. [Link]

-

The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S - ResearchGate. [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

-

Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives - Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. [Link]

- (Reference placeholder for a potential future public

- (Reference placeholder for a potential future public

- (Reference placeholder for a potential future public

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][8][9]triazole-3-thiol derivatives and Antifungal activity - ResearchGate. [Link]

- (Reference placeholder for a potential future public

- (Reference placeholder for a potential future public

- (Reference placeholder for a potential future public

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... - ResearchGate. [Link]

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol | C10H10N4S | CID 738549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

1H NMR and 13C NMR spectral data for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Heterocyclic Chemistry and Spectroscopic Precision

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the 1,2,4-triazole scaffold being a privileged structure in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The precise substitution pattern around the triazole core is critical to its pharmacological effect, necessitating unambiguous structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in pharmaceutical research.[3][4] Its ability to provide detailed, atomic-level information about the chemical environment, connectivity, and spatial arrangement of atoms is indispensable.[5][6] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features characteristic of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols, offering researchers and drug development professionals a comprehensive reference for interpreting these complex spectra. We will explore the causality behind observed chemical shifts and coupling patterns, present detailed experimental protocols, and discuss the critical concept of thiol-thione tautomerism as observed through the lens of NMR.

Synthesis and Structural Framework

The foundational step to spectral analysis is understanding the molecule's synthesis. These compounds are typically synthesized via the cyclization of substituted thiosemicarbazides in an alkaline medium, a robust and well-established method.[7] The resulting structure contains three key regions that produce characteristic NMR signals: the C5-aryl substituent, the N4-allyl group, and the triazole-thione core.

Caption: Thiol-Thione tautomerism in the 1,2,4-triazole ring.

Evidence for the thione tautomer is provided by:

-

¹H NMR: The appearance of a broad, low-field signal corresponding to an N-H proton, which is exchangeable with D₂O. A distinct S-H proton signal is typically absent.

-

¹³C NMR: The presence of a carbon signal in the range of δ 165-169 ppm, characteristic of a C=S (thione) group. [8]

¹H NMR Spectral Analysis: A Proton-by-Proton Guide

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For clarity, we will dissect the spectrum based on the key functional groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its excellent solubilizing power for these heterocycles and its ability to reveal exchangeable N-H protons. [8][9]

Caption: Key proton assignments in a typical ¹H NMR spectrum.

Detailed Proton Assignments

-

Aryl Protons (Ar-H): These protons resonate in the downfield region (δ 7.0-8.8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns depend on the substitution pattern of the aryl ring. For instance, a para-substituted ring will often show two distinct doublets. [8]

-

Allyl Group Protons: This group presents a classic and highly informative set of signals. [10][11] * Methylene Protons (-NCH₂-): The two protons attached to the nitrogen (N4) typically appear as a doublet or triplet around δ 4.0-5.0 ppm. [8][12]Their chemical shift is influenced by the adjacent electronegative nitrogen atom.

-

Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and thus chemically non-equivalent. They appear as two separate signals, each a doublet of doublets (dd), in the range of δ 4.8-5.2 ppm. One signal corresponds to the proton cis to the methine proton, and the other to the trans proton. [8] * Methine Proton (=CH-): This single proton, being coupled to the three other allyl protons, appears as a complex multiplet (often a doublet of doublet of triplets, ddt) in the most downfield position of the allyl system, typically around δ 5.7-6.0 ppm. [8]

-

-

Triazole N-H Proton: As evidence for the dominant thione tautomer, a broad singlet is observed at very low field (δ 10.0-14.0 ppm). [8][13]The significant downfield shift is due to hydrogen bonding and the acidic nature of the proton. This peak will disappear upon shaking the NMR sample with a drop of D₂O, confirming it as an exchangeable proton.

Summary of ¹H NMR Data

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |

| N-H (Thione) | 10.0 - 14.0 | Broad Singlet (br s) | - | Confirms thione tautomer; exchangeable with D₂O. |

| Aryl-H | 7.0 - 8.8 | Multiplet (m) | 7-9 (ortho), 2-3 (meta) | Reveals substitution pattern of the aryl ring. |

| Allyl =CH- | 5.7 - 6.0 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5 | Most deshielded allyl proton due to sp² hybridization. |

| Allyl =CH₂ (trans) | ~5.1 | Doublet of Doublets (dd) | Jtrans ≈ 17, Jgeminal ≈ 1 | Shows large trans coupling and small geminal coupling. |

| Allyl =CH₂ (cis) | ~4.8 | Doublet of Doublets (dd) | Jcis ≈ 10, Jgeminal ≈ 1 | Shows smaller cis coupling constant. |

| Allyl -NCH₂- | 4.0 - 5.0 | Doublet (d) or Triplet (t) | Jvicinal ≈ 5 | Shifted downfield by adjacent nitrogen atom. |

Note: Data synthesized from representative compounds.[8][12]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a count of chemically non-equivalent carbon atoms and information about their electronic environment. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks. [14]

Detailed Carbon Assignments

-

Thione Carbon (C=S): This is arguably the most diagnostic signal in the ¹³C spectrum. The C3 carbon of the triazole ring, existing as a thione, appears significantly downfield in the range of δ 165-169 ppm. [8]Its position is a definitive marker for the thione tautomer.

-

Triazole Ring Carbon (C5): The C5 carbon, to which the aryl group is attached, resonates between δ 149-152 ppm. [8]

-

Aryl Carbons: The carbons of the aryl ring typically appear in the δ 120-135 ppm region. The carbon directly attached to the triazole ring (ipso-carbon) can be shifted further downfield. The specific shifts depend on the electronic nature of any substituents on the ring.

-

Allyl Carbons: The three carbons of the allyl group are distinct:

Summary of ¹³C NMR Data

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |

| C=S (Triazole C3) | 165 - 169 | Diagnostic Peak: Confirms the thione tautomer. |

| Triazole C5 | 149 - 152 | Carbon linking the triazole and aryl rings. |

| Aryl C-ipso | ~134 | Attachment point of the aryl ring to the triazole. |

| Allyl =CH- | 132 - 134 | sp² methine carbon. |

| Aryl C-H | 120 - 130 | Aromatic carbons. |

| Allyl =CH₂ | ~118 | sp² terminal methylene carbon. |

| Allyl -NCH₂- | 46 - 47 | sp³ methylene carbon, shifted downfield by nitrogen. |

Note: Data synthesized from representative compounds.[8][12]

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is essential for trustworthy structural analysis.

Step-by-Step Methodology for NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the purified 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol derivative.

-

Solvent Selection: Add ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to a clean, dry NMR tube. The choice of DMSO-d₆ is strategic for observing the low-field N-H proton. [8][13] * Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be required for less soluble compounds.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm. [15]

-

-

¹H NMR Acquisition:

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [5] * Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual solvent peak (DMSO-d₅ for DMSO-d₆) to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Experiment Type: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low sensitivity of the ¹³C nucleus.

-

-

Processing: Similar processing steps as for ¹H NMR. Calibrate the spectrum using the solvent peak (DMSO-d₆) at δ 39.52 ppm.

-

-

Data Validation (Optional but Recommended):

-

2D NMR: For complex structures or ambiguous assignments, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively. [16]

-

Conclusion

The structural elucidation of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols by NMR spectroscopy is a precise and definitive process. By understanding the characteristic chemical shifts and coupling patterns of the aryl, allyl, and triazole-thione moieties, researchers can confidently confirm the identity and purity of their synthesized compounds. The key diagnostic features—the low-field N-H proton in ¹H NMR and the C=S signal around δ 168 ppm in ¹³C NMR—provide irrefutable evidence for the dominant thione tautomer. This guide provides a robust framework for interpreting these spectra, empowering scientists in the field of drug discovery to advance their research with a high degree of structural certainty.

References

- NMR Spectroscopy in Drug Discovery and Development.Labome.

- NMR Spectroscopy Revolutionizes Drug Discovery.News-Medical.Net.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.Walsh Medical Media.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.AZoOptics.

- Application of NMR in drug discovery.researchmap.

-

4-ALLYL-5-PYRIDIN-4-YL-4H-T[4][5][17]RIAZOLE-3-THIOL synthesis. ChemicalBook.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv

- The NMR interpretations of some heterocyclic compounds which are...

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy.Chemistry LibreTexts.

- Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets.YouTube.

- Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement.MDPI.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- NMR - Interpret

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide.AZoOptics.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. azooptics.com [azooptics.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchmap.jp [researchmap.jp]

- 7. mdpi.com [mdpi.com]

- 8. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. azooptics.com [azooptics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. emerypharma.com [emerypharma.com]

- 17. NMR Spectroscopy in Drug Discovery and Development [labome.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, combines several features of pharmacological interest: a proven heterocyclic core, a reactive thiol group enabling potential thione-thiol tautomerism, and halogen-substituted aromatic rings that can modulate biological activity through halogen bonding and other interactions. A definitive understanding of this molecule's three-dimensional architecture is paramount for elucidating its structure-activity relationship (SAR) and rationally designing next-generation therapeutics.

This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of the title compound. We move beyond a simple recitation of methods to explain the causality behind experimental choices, from strategic synthesis and crystallization to the nuances of single-crystal X-ray diffraction (SCXRD) and the corroborative power of computational chemistry. Each protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility. By integrating experimental data with advanced visualization and computational analysis, this document serves as an authoritative guide for researchers aiming to unlock the full potential of novel triazole derivatives in drug discovery.

Introduction: The Strategic Importance of Structural Elucidation

Derivatives of 1,2,4-triazole-3-thione are a subject of intense research due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The molecule's functionality is heavily influenced by the tautomeric equilibrium between the thione (=S) and thiol (-SH) forms, which can dictate its reactivity and interactions with biological targets.[1][2] The substituents on the triazole core—the N4-allyl group and the C5-(4-bromophenyl) group—are not arbitrary; they are chosen to fine-tune lipophilicity, metabolic stability, and receptor binding affinity.

While spectroscopic methods like NMR and IR can confirm the synthesis of the target compound, only single-crystal X-ray diffraction (SCXRD) can unambiguously determine its solid-state three-dimensional structure.[3][4] This technique provides precise atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles.[5][6] This granular detail is critical for:

-

Confirming Tautomeric Form: Determining whether the thiol or thione form is present in the crystalline state.

-

Understanding Conformation: Defining the spatial orientation of the flexible allyl and rotatable phenyl groups.

-

Mapping Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing and can mimic interactions in a protein's active site.

-

Informing Computational Models: Providing an experimentally validated structure for more accurate molecular docking and quantum chemical calculations.[7]

This guide outlines the complete workflow for achieving these objectives, presenting a robust methodology for the synthesis, characterization, and definitive structural analysis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis and High-Quality Crystal Growth

Rationale for the Synthetic Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the alkaline-medium cyclization of a corresponding 1-acyl-4-substituted-thiosemicarbazide intermediate.[2][8] This multi-step approach, starting from a commercially available substituted aniline or benzoic acid, is well-documented and offers high yields. The chosen pathway ensures the correct regiochemical placement of the N4-allyl and C5-bromophenyl substituents.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of 4-Bromobenzohydrazide. React methyl 4-bromobenzoate with hydrazine hydrate in refluxing ethanol. The product precipitates upon cooling and can be purified by recrystallization.

-

Step 2: Synthesis of Potassium Dithiocarbazinate Salt. Stir the 4-bromobenzohydrazide with carbon disulfide in a solution of potassium hydroxide in absolute ethanol at room temperature. The potassium salt typically precipitates and can be collected after washing with dry ether.[9][10]

-

Step 3: Synthesis of 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. Reflux the potassium salt from Step 2 with an excess of hydrazine hydrate in water. Acidification of the cooled reaction mixture with a mineral acid (e.g., HCl) will precipitate the 4-amino triazole precursor.

-

Step 4: Synthesis of the Title Compound. While various routes exist, a common final step involves reacting the precursor with allyl bromide or a similar allylating agent under basic conditions to form the N-allyl bond. This step must be carefully controlled to favor N-alkylation over S-alkylation.

Rationale for Crystallization

The success of SCXRD is entirely dependent on the quality of the single crystal. A suitable crystal must be a single, defect-free lattice, typically between 0.1 and 0.3 mm in each dimension. The goal of the crystallization process is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice. Slow evaporation is the chosen method due to its simplicity and effectiveness for many organic compounds.

Detailed Experimental Protocol: Crystallization

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, DMF, ethyl acetate, and binary mixtures) for a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.

-

Preparation: Dissolve a small amount of the purified title compound (approx. 10-20 mg) in the minimum required volume of the chosen hot solvent in a clean vial.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, block-shaped or needle-like crystals appear, carefully remove a suitable specimen using a micro-loop and immediately mount it on the diffractometer.

Preliminary Spectroscopic Characterization

Before proceeding to SCXRD, the identity and purity of the synthesized compound must be confirmed. This is a crucial self-validating step to ensure the crystal being analyzed is indeed the target molecule.

| Technique | Purpose | Expected Key Observations |

| FT-IR | Identify functional groups. | Absorption bands for N-H (if thione form), S-H (thiol form, often weak), C=N (triazole ring), C=C (allyl & aromatic), and C-Br.[8] |

| ¹H-NMR | Map the proton environment. | Signals corresponding to allyl protons (with characteristic splitting), aromatic protons on the bromophenyl ring, and a downfield signal for the N-H or S-H proton.[11] The chemical shift of this labile proton can provide initial evidence for the dominant tautomer in solution.[2] |

| ¹³C-NMR | Map the carbon framework. | Resonances for all unique carbon atoms, including the allyl, bromophenyl, and triazole ring carbons. The chemical shift of the C=S carbon (typically ~165-170 ppm) is a strong indicator of the thione form in solution.[2][7] |

| HRMS | Confirm molecular formula. | The experimentally measured mass should match the calculated mass for C₁₁H₁₀BrN₄S, confirming the elemental composition. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6]

The Foundational Principle

The technique is based on the principle of diffraction, as described by Bragg's Law (nλ = 2d sinθ).[5] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a regular, repeating lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the 3D electron density of the molecule and thus determine the atomic positions.

Experimental Workflow

The process of data collection and analysis follows a standardized, logical progression to ensure data quality and a valid final structure.

Caption: The logical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a cryo-loop and placed on a goniometer head within the X-ray diffractometer (e.g., a Bruker D8 or Rigaku XtaLAB).[4] The crystal is flash-cooled to ~100 K to minimize thermal motion and radiation damage.

-

Data Collection: Monochromatic X-rays (typically Mo Kα, λ=0.71073 Å) are directed at the crystal. The crystal is rotated through a series of angles, and a full sphere of diffraction data is collected by a detector (e.g., a CCD or CMOS detector).

-

Data Reduction: The raw diffraction images are processed. The spots are indexed to determine the unit cell parameters and Bravais lattice. The intensities of all spots are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial atomic positions are found using direct methods or Patterson methods, which phase the structure factors to generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors, typically monitored by the R1 value. Hydrogen atoms are usually located in the difference Fourier map and refined isotropically.

Analysis of Crystallographic Data

The final output of a successful refinement is a crystallographic information file (CIF) containing all relevant data.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: The following data are illustrative for a compound of this type and are based on published structures of similar triazole derivatives.[12])

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀BrN₄S |

| Formula Weight | 311.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.91 Å, b = 15.70 Å, c = 9.42 Å |

| α = 90°, β = 98.38°, γ = 90° | |

| Volume | 1302.1 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.587 Mg/m³ |

| F(000) | 624 |

| Reflections Collected | 8510 |

| Independent Reflections | 2305 [R(int) = 0.031] |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.081 |

| R indices (all data) | R1 = 0.042, wR2 = 0.088 |

Molecular Geometry: The refined structure provides a precise 3D model of the molecule. Key insights are derived from analyzing bond lengths, angles, and dihedral (torsion) angles to understand the molecule's conformation.

Caption: Atom numbering scheme for the title compound.

From this structure, one can confirm the C3-S6 bond length (typically ~1.75 Å for a single bond, shorter for a double bond) to definitively assign the thiol/thione tautomer. The torsion angle between the triazole and phenyl rings is also a key descriptor of the molecular conformation.

Advanced Structural Insights

Supramolecular Architecture

Individual molecules pack in the crystal lattice through a network of non-covalent interactions. Understanding this supramolecular assembly is crucial, as these same interactions are fundamental to molecular recognition in biological systems. For the title compound, key expected interactions include:

-

N-H···N or N-H···S Hydrogen Bonds: If the thione form is present, the N-H group can act as a hydrogen bond donor, often forming dimers or chains.

-

π-π Stacking: The aromatic bromophenyl and triazole rings can stack with neighboring molecules.

-

C-H···π Interactions: The allyl or phenyl C-H bonds can interact with the π-system of adjacent rings.

-

Halogen Bonding: The bromine atom can act as a Lewis acidic region, interacting with Lewis bases like nitrogen or sulfur atoms.

Caption: Diagram of a potential N-H···N hydrogen bond interaction.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[1][13][14] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These are normalized and mapped onto the surface as d_norm.

-

Red Spots on d_norm surface: Indicate close contacts (shorter than van der Waals radii), highlighting key interactions like hydrogen bonds.

-

Blue Regions: Indicate contacts longer than van der Waals radii.

-

2D Fingerprint Plots: Deconvolute the Hirshfeld surface into a plot of dₑ versus dᵢ, quantifying the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, Br···H) to the overall crystal packing.[15]

Computational Corroboration with DFT

Density Functional Theory (DFT) calculations serve as an excellent theoretical complement to experimental XRD data.[16][17]

Rationale and Methodology

By performing a gas-phase geometry optimization using DFT (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set), one can obtain the structure of an isolated molecule in its lowest energy state.[18][19] Comparing this theoretical structure with the experimental solid-state structure reveals the effects of crystal packing forces on molecular conformation. Furthermore, DFT can be used to calculate electronic properties like the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution, which are invaluable for predicting reactivity and interaction sites.[7]

Comparative Analysis

-

Bond Lengths and Angles: A close agreement between DFT-calculated and XRD-measured values validates both the experimental result and the chosen level of theory.

-

Torsion Angles: Significant differences in torsion angles (e.g., the orientation of the phenyl ring) between the gas-phase (DFT) and solid-state (XRD) structures highlight the influence of intermolecular forces in the crystal.

-

Tautomer Stability: DFT can be used to calculate the relative energies of the thiol and thione tautomers, providing insight into their intrinsic stability.

Conclusion and Future Directions

This guide has detailed a comprehensive, multi-faceted approach to the crystal structure analysis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. By following this workflow—from rational synthesis and meticulous crystallization to high-resolution SCXRD analysis and corroborative computational modeling—researchers can obtain a definitive, high-confidence three-dimensional structure of the molecule.

The resulting structural data is not an end in itself. It is a critical starting point for understanding the molecule's physicochemical properties and its potential as a drug candidate. The precise coordinates of pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, halogen bond donors) provide the essential input for structure-based drug design, enabling the rational optimization of binding affinity and selectivity for target proteins. This foundational structural knowledge is indispensable for accelerating the journey from a promising molecule to a potential therapeutic agent.

References

-

Title: Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking Source: MDPI URL: [Link]

-

Title: Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking Source: Semantic Scholar URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

-

Title: Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking Source: PubMed URL: [Link]

-

Title: (PDF) Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: How do organic compounds single crystal X rays diffraction work? Source: ResearchGate URL: [Link]

-

Title: An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives Source: Journal of Kufa for Chemical Sciences URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

-

Title: Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conformation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction Source: MDPI URL: [Link]

-

Title: 4-Allyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol Source: PubChem URL: [Link]

-

Title: Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives Source: PubMed URL: [Link]

-

Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL: [Link]

-

Title: Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives Source: National University of Pharmacy URL: [Link]

-

Title: Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University Press URL: [Link]

-

Title: Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- Source: Ginekologia i Poloznictwo URL: [Link]

-

Title: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole Source: Wikipedia URL: [Link]

-

Title: Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles Source: MDPI URL: [Link]

-

Title: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} Source: MDPI URL: [Link]

Sources

- 1. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction | Crystals | MDPI [mdpi.com]

- 7. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Istanbul University Press [iupress.istanbul.edu.tr]

- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to the Preliminary Biological Screening of Novel 1,2,4-Triazole-3-Thiol Derivatives

Abstract

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary biological screening of novel 1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and ensuring each described protocol is a self-validating system. We will explore a rational screening cascade, beginning with in silico predictions of pharmacokinetic properties and molecular docking, followed by a suite of in vitro assays to evaluate antimicrobial, anticancer, and antioxidant potential. This guide provides detailed, step-by-step methodologies, data interpretation strategies, and visual workflows to facilitate the identification and prioritization of promising lead compounds for further development.

Part 1: Introduction to 1,2,4-Triazole-3-Thiol Derivatives

The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][4] The unique structural features of the 1,2,4-triazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore in drug design.[5] The addition of a thiol group at the 3-position further enhances the chemical reactivity and biological activity, providing a versatile platform for the synthesis of diverse derivatives.[2]

Rationale for Preliminary Biological Screening

The journey from a novel chemical entity to a marketable drug is long and arduous, with a high attrition rate.[6] Preliminary biological screening serves as a critical initial filter to identify compounds with desirable biological activities and drug-like properties, thereby focusing resources on the most promising candidates. A systematic and multi-faceted screening approach is essential to de-risk drug development projects at an early stage.

Overview of the Screening Cascade

A logical and efficient screening cascade is paramount for the successful identification of lead compounds. This guide proposes a tiered approach, starting with broad, cost-effective in silico methods and progressing to more specific and resource-intensive in vitro assays.

Caption: A tiered approach to preliminary biological screening.

Part 2: In Silico Screening: The First Tier

Importance of Early ADMET Prediction

Before committing to costly and time-consuming wet lab experiments, in silico methods can provide valuable insights into the potential of a compound to become a successful drug.[6][7] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's in vivo efficacy and safety.[8][9] Early prediction of these properties helps in identifying compounds with potential liabilities, allowing for their early elimination or modification.[8][10]

Step-by-Step Guide to In Silico ADMET Analysis

-

Structure Preparation: Draw the 2D structures of the novel 1,2,4-triazole-3-thiol derivatives using chemical drawing software and convert them to a 3D format.[6]

-

Property Calculation: Utilize computational tools and web servers to calculate various physicochemical and pharmacokinetic properties. Several free and commercial software packages are available for this purpose.

-

Analysis of Key Parameters:

-

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and predict oral bioavailability.

-

Aqueous Solubility: Crucial for absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

-

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

-

Hepatotoxicity and Cardiotoxicity: Early indicators of potential toxicity.

-

Molecular Docking Studies: Predicting Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[3][11] It is a valuable tool for understanding structure-activity relationships (SAR) and for prioritizing compounds for synthesis and biological testing.[3]

-

Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[3][12]

-

Ligand Preparation: Generate the 3D structures of the 1,2,4-triazole-3-thiol derivatives and perform energy minimization.[3][13]

-

Docking Simulation: Use docking software to fit the ligands into the active site of the protein. The software will generate various binding poses and score them based on their predicted binding affinity.[3]

-

Analysis of Results: Analyze the docking poses and binding energies to identify the most promising compounds. Visualize the interactions between the ligand and the protein's active site residues to understand the binding mode.[11]

Part 3: In Vitro Antimicrobial Activity Screening

The Imperative for New Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens poses a significant threat to global public health.[14][15] There is an urgent need for the discovery and development of novel antimicrobial agents with new mechanisms of action. 1,2,4-triazole derivatives have shown considerable promise as a source of new antimicrobial compounds.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[16]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature for 16-20 hours.[16]

-

Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]

Agar Well Diffusion Method

The agar well diffusion method is a simpler, qualitative method for preliminary screening of antimicrobial activity.

-

Preparation of Agar Plates: Prepare nutrient agar plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume of the test compound solution at a specific concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. aurlide.fi [aurlide.fi]

- 9. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 10. fiveable.me [fiveable.me]

- 11. ijcrcps.com [ijcrcps.com]

- 12. mdpi.com [mdpi.com]

- 13. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Potential Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust, step-by-step synthesis protocol, predicted physicochemical and spectroscopic properties, and an exploration of its potential therapeutic applications based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this promising molecule.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can profoundly influence the compound's biological and physicochemical characteristics.

This guide focuses on a specific derivative, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, which combines three key structural motifs:

-

The 1,2,4-triazole-3-thiol core: This heterocyclic system is known to interact with various biological targets.

-

A 4-bromophenyl group at the 5-position: The presence of a halogen atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved biological activity.[3]

-

An allyl group at the 4-position: The allyl group is a versatile functional group that can participate in various biological interactions and can be a site for further chemical modification.[4][5]

This unique combination of functional groups makes 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol a compelling candidate for further investigation in drug discovery programs.

Chemical Identity and Physicochemical Properties

| Property | Value | Reference |

| Systematic Name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | N/A |

| CAS Number | 91813-57-9 | N/A |

| Molecular Formula | C₁₁H₁₀BrN₃S | N/A |

| Molecular Weight | 312.19 g/mol | N/A |

| Predicted LogP | 2.8 - 3.5 | N/A |

| Predicted pKa | ~7.5 (thiol group) | N/A |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | N/A |

Table 1: Chemical Identity and Predicted Physicochemical Properties.

Synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the formation of a substituted thiosemicarbazide intermediate followed by cyclization in an alkaline medium.[6][7] The following is a detailed, two-step protocol for the synthesis of the title compound.

Synthesis Workflow

Caption: Proposed synthesis pathway for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-bromobenzoyl)-4-allylthiosemicarbazide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagent: To this solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-bromobenzoyl)-4-allylthiosemicarbazide.

Step 2: Synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the 1-(4-bromobenzoyl)-4-allylthiosemicarbazide (0.05 mol) obtained from Step 1 in an aqueous solution of sodium hydroxide (8%, 100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The solution should become clear as the reaction progresses.

-

Acidification and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Carefully acidify the cold solution with dilute hydrochloric acid to a pH of 5-6. A precipitate will form.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic impurities, and then dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.[8][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | br s | 1H | SH (thiol proton) |

| ~7.7 - 7.9 | d | 2H | Ar-H (protons ortho to the bromo group) |

| ~7.5 - 7.7 | d | 2H | Ar-H (protons meta to the bromo group) |

| ~5.8 - 6.0 | m | 1H | -CH=CH₂ (allyl) |

| ~5.0 - 5.2 | m | 2H | -CH=CH₂ (allyl) |

| ~4.5 - 4.7 | d | 2H | N-CH₂- (allyl) |

Table 2: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (thione carbon) |

| ~150 | C-5 of triazole ring |

| ~132 - 134 | Aromatic carbons |

| ~128 - 130 | Aromatic carbons |

| ~125 | Aromatic carbon attached to bromine |

| ~118 | =CH₂ (allyl) |

| ~48 | N-CH₂- (allyl) |

Table 3: Predicted ¹³C NMR chemical shifts.

Predicted IR Spectrum (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3200 | N-H stretching (tautomer) |

| ~2550 - 2600 | S-H stretching (thiol) |

| ~1600 - 1620 | C=N stretching (triazole ring) |

| ~1500 - 1550 | Aromatic C=C stretching |

| ~1250 - 1300 | C=S stretching |

| ~1000 - 1100 | C-Br stretching |

| ~910 - 990 | =C-H bending (allyl) |

Table 4: Predicted IR absorption bands.

Potential Applications in Drug Development

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore with a wide range of documented biological activities. The title compound, with its specific substitutions, is a promising candidate for screening in several therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-known for their potent antimicrobial and antifungal properties.[10] The proposed mechanism of action often involves the inhibition of key enzymes essential for microbial growth and survival. For instance, in fungi, triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11] The presence of the bromophenyl moiety may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Further investigation of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol in relevant in vitro and in vivo models of inflammation is warranted.

Anticancer Activity

The 1,2,4-triazole nucleus is present in several approved anticancer drugs. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[2] The title compound should be evaluated for its cytotoxic activity against a panel of human cancer cell lines to explore its potential as an anticancer agent.

Structure-Activity Relationship (SAR) Insights

Caption: Key structural features influencing biological activity.

Conclusion

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a synthetically accessible compound with a high potential for biological activity. This technical guide provides a comprehensive framework for its synthesis, characterization, and exploration of its therapeutic potential. The detailed protocols and predicted data herein are intended to facilitate further research and development of this and related compounds as novel therapeutic agents. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a rich source of new drug candidates, and the title compound represents a promising addition to this important class of molecules.

References

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research.

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. BenchChem.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv

- Allyl group. Wikipedia.

- Progress and challenges in the development of triazole antimicrobials. Frontiers in Microbiology.

- Naming Thiols and Sulfides. Chemistry Steps.

- 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.

- Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal.

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv

- Arylglyoxals in Synthesis of Heterocyclic Compounds.

- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: In Vitro Antimicrobial Activity Testing of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Abstract and Introduction

The rise of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a highly promising class of therapeutic candidates due to their broad spectrum of biological activities, including potent antifungal and antibacterial properties.[1][2] Many successful commercial drugs, such as the antifungal agents fluconazole and itraconazole, are built upon this versatile scaffold.[2][3] This application note focuses on 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol , a novel derivative whose antimicrobial potential warrants systematic evaluation.

The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature of substituents at various positions on the ring.[1] The presence of a halogenated phenyl ring (4-bromophenyl), an allyl group, and a thiol (-SH) moiety in the target compound suggests a lipophilic character and multiple points of potential interaction with microbial targets. This guide provides a detailed scientific framework and step-by-step protocols for the comprehensive in vitro evaluation of this compound's antimicrobial activity. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and reliability for researchers, scientists, and drug development professionals.[4][5]

Scientific Background and Hypothesized Mechanism of Action

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that confers unique electronic properties suitable for biological interactions.[1] Its ability to participate in hydrogen bonding, coordination with metal ions in enzymes, and hydrophobic interactions makes it a "privileged scaffold" in drug design. Structure-activity relationship (SAR) studies have consistently shown that substitutions, such as the bromo and chloro groups on attached phenyl rings, can significantly enhance antibacterial and antifungal activity.[6][7]

Postulated Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary and most well-established mechanism of action for triazole-based antifungal agents is the inhibition of ergosterol biosynthesis.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[10]

Triazoles act by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the enzyme's active site, the triazole molecule blocks this demethylation step.[11] The consequences are twofold:

-

Depletion of Ergosterol: This compromises the structural integrity of the fungal cell membrane.[12]

-

Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols disrupts membrane order and can lead to cell death.[10][12]

Given its core structure, it is highly probable that 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol exerts its antifungal effects through this pathway.

Caption: Hypothesized antifungal mechanism of action via inhibition of CYP51.

Potential Antibacterial Mechanisms

While less universally defined than the antifungal mechanism, antibacterial activity for some 1,2,4-triazole derivatives has been reported. Research suggests that certain triazole hybrids can act as bioisosteres for the carboxylic acid group in quinolone antibiotics, enabling them to inhibit bacterial DNA gyrase .[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bactericidal effects. Further investigation would be required to confirm the specific antibacterial target of the title compound.

Core Experimental Protocols

To comprehensively assess the antimicrobial profile of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, two complementary standard methods are recommended. The Broth Microdilution method provides quantitative data (Minimum Inhibitory Concentration), while the Agar Disk Diffusion method offers a qualitative and widely used screening assessment.[13][14]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] It is considered the "gold standard" for quantitative susceptibility testing.[4]

3.1.1 Materials and Reagents

-

Test Compound: 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

-

Solvent: Dimethyl sulfoxide (DMSO), sterile

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 Medium for fungi.[15]

-

Microplates: Sterile 96-well, flat-bottom microtiter plates

-

Microbial Strains:

-

Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028

-

Test Strains: Panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungal species.

-

-

Equipment: Biosafety cabinet, incubator (35±2 °C), spectrophotometer or McFarland turbidity standards, multichannel pipette.

3.1.2 Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The high concentration is necessary to ensure the final DMSO concentration in the test wells is non-inhibitory (typically ≤1%).

-

Preparation of Microbial Inoculum:

-

Select 3-5 well-isolated colonies from an 18-24 hour agar plate culture.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[15]

-

Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microplate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add an additional 100 µL of the stock solution (or an intermediate dilution) to the first column of wells, resulting in a total volume of 200 µL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

-

Leave column 11 as the growth control (broth only, no compound) and column 12 as the sterility control (uninoculated broth).

-

-

Inoculation: Add 100 µL of the final diluted microbial inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

-

Incubation: Cover the plates and incubate at 35±2 °C for 16-20 hours for most bacteria or 24-48 hours for fungi.[16]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.

Data Presentation and Interpretation

All experimental data should be recorded systematically. The inclusion of standard QC strains is critical for validating the assay's performance. [17]

Minimum Inhibitory Concentration (MIC) Data

Results from the broth microdilution assay should be presented in a clear tabular format.

Table 1: Sample MIC Data Summary for 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

| Microbial Strain | Strain ID | Gram Stain / Type | MIC (µg/mL) | Control Drug | Control MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-Positive | [Test Value] | Ciprofloxacin | [Test Value] |

| Escherichia coli | ATCC 25922 | Gram-Negative | [Test Value] | Ciprofloxacin | [Test Value] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | [Test Value] | Ciprofloxacin | [Test Value] |

| Candida albicans | ATCC 90028 | Yeast | [Test Value] | Fluconazole | [Test Value] |

| Clinical Isolate 1 | [ID] | [Type] | [Test Value] | [Appropriate Drug] | [Test Value] |

Disk Diffusion Data

Results from the disk diffusion assay should also be tabulated, recording the zone diameter in millimeters.

Table 2: Sample Disk Diffusion Data Summary

| Microbial Strain | Strain ID | Test Compound Zone (mm) @ 10 µ g/disk | Control Drug | Control Zone (mm) |

| Staphylococcus aureus | ATCC 29213 | [Test Value] | Ciprofloxacin (5 µg) | [Test Value] |

| Escherichia coli | ATCC 25922 | [Test Value] | Ciprofloxacin (5 µg) | [Test Value] |

| Candida albicans | ATCC 90028 | [Test Value] | Fluconazole (25 µg) | [Test Value] |

Conclusion